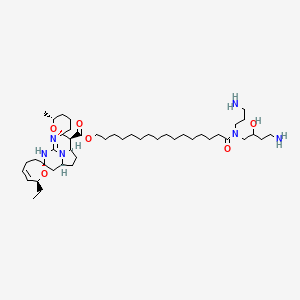![molecular formula C7H5NO2S B1230395 4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 39793-31-2](/img/structure/B1230395.png)
4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
D-Amino Acid Oxidase Inhibitors are compounds that inhibit the activity of the enzyme D-Amino Acid Oxidase. This enzyme is responsible for the oxidative deamination of D-amino acids, converting them into corresponding α-keto acids, ammonia, and hydrogen peroxide . Inhibition of this enzyme has potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia .
Mechanism of Action
Target of Action
The primary targets of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid are D-amino acid oxidase (DAO) and lysine-specific demethylases (KDM1A and LSD1) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . KDM1A and LSD1 are enzymes that regulate DNA methylation .
Mode of Action
This compound acts as an inhibitor of its target enzymes. It inhibits DAO in a moderately potent manner . It also inhibits KDM1A and LSD1, which regulate DNA methylation . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of DAO by this compound affects the oxidation of D-amino acids . This can lead to an accumulation of D-amino acids and a decrease in the corresponding keto acids .
The inhibition of KDM1A and LSD1 affects the regulation of DNA methylation . These enzymes are involved in the demethylation of lysine residues in histones, a key factor in the regulation of gene transcription . Their inhibition can therefore affect gene expression .
Result of Action
The inhibition of DAO by this compound can lead to changes in the levels of D-amino acids and their corresponding keto acids . The inhibition of KDM1A and LSD1 can affect gene expression, potentially leading to changes in cellular function .
Biochemical Analysis
Biochemical Properties
4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. . The compound acts as an inhibitor of KDM1A, thereby influencing gene transcription. Additionally, this compound has shown activity against the RNA-dependent RNA polymerase of hepatitis C virus, making it a potential antiviral agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the activity of D-amino acid oxidase (DAO) in CHO cells, which leads to an increase in D-serine levels . This inhibition can impact cell signaling pathways, particularly those involving N-methyl-D-aspartate (NMDA) receptors. Furthermore, the compound’s interaction with KDM1A affects gene expression by altering the methylation status of histones, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of KDM1A, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from lysine residues on histones, leading to changes in gene expression. Additionally, the compound’s inhibition of DAO results in elevated levels of D-serine, which acts as a co-agonist for NMDA receptors, thereby modulating synaptic transmission and neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of KDM1A and DAO, resulting in prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM1A and DAO without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as KDM1A and DAO, influencing the methylation status of histones and the levels of D-serine, respectively . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be cell-permeable, allowing it to enter cells and exert its effects . Once inside the cell, it can interact with various biomolecules and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with KDM1A and influences gene expression . Additionally, its presence in the cytoplasm allows it to inhibit DAO and modulate cellular metabolism . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied to fully understand its subcellular dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Amino Acid Oxidase Inhibitors often involves the creation of small polar molecules that can interact with the active site of the enzyme. One approach involves the use of aromatic substituents and acidic headgroups, which are systematically varied to optimize inhibitory activity .
Industrial Production Methods: Industrial production methods for these inhibitors typically involve large-scale organic synthesis techniques, including the use of high-throughput screening to identify potent inhibitors. The process may also involve the use of computational platforms to design and optimize the inhibitors .
Chemical Reactions Analysis
Types of Reactions: D-Amino Acid Oxidase Inhibitors primarily undergo oxidative deamination reactions catalyzed by the enzyme D-Amino Acid Oxidase. This reaction involves the transfer of a hydride from the substrate to the flavin adenine dinucleotide (FAD) cofactor, followed by reoxidation of the flavin by molecular oxygen .
Common Reagents and Conditions: Common reagents used in these reactions include D-amino acids as substrates and molecular oxygen as the oxidizing agent. The reaction conditions typically involve physiological pH and temperature to mimic the natural environment of the enzyme .
Major Products: The major products of the oxidative deamination reaction are α-keto acids, ammonia, and hydrogen peroxide .
Scientific Research Applications
D-Amino Acid Oxidase Inhibitors have a wide range of scientific research applications:
Comparison with Similar Compounds
Sodium Benzoate: A known D-Amino Acid Oxidase Inhibitor that has shown promise in clinical trials for treating schizophrenia.
Luvadaxistat (TAK-831): Another potent inhibitor that has been studied for its effects on cognitive function in schizophrenia.
Compound 30 (CPD30): A novel inhibitor that has demonstrated cognitive enhancement effects in animal models.
Uniqueness: D-Amino Acid Oxidase Inhibitors are unique in their ability to specifically target the enzyme D-Amino Acid Oxidase, leading to increased levels of D-amino acids such as D-serine. This specificity makes them valuable tools for studying the role of D-amino acids in various physiological processes and for developing new therapeutic strategies for neurological disorders .
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDSACGRKBACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406887 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39793-31-2 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)






